2-Hydroxy-5,6-dihydropyran-4-one

HIV-1 protease inhibition dihydropyrone scaffold structure-based drug design

2-Hydroxy-5,6-dihydropyran-4-one (also designated 4-hydroxy-5,6-dihydro-2H-pyran-2-one) is a six-membered oxygen heterocycle belonging to the dihydropyrone class. It occurs naturally in Picea abies and is generated during thermal degradation of xylan.

Molecular Formula C5H6O3
Molecular Weight 114.10 g/mol
CAS No. 55100-07-7
Cat. No. B12103280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5,6-dihydropyran-4-one
CAS55100-07-7
Molecular FormulaC5H6O3
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESC1COC(=O)C=C1O
InChIInChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h3,6H,1-2H2
InChIKeyNJGFHHXZSDLYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5,6-dihydropyran-4-one (CAS 55100-07-7): A Dihydropyrone Scaffold for HIV Protease Inhibitor Development and Glucose API Reference Standard


2-Hydroxy-5,6-dihydropyran-4-one (also designated 4-hydroxy-5,6-dihydro-2H-pyran-2-one) is a six-membered oxygen heterocycle belonging to the dihydropyrone class. It occurs naturally in Picea abies and is generated during thermal degradation of xylan [1]. The compound constitutes the core scaffold for a series of potent non-peptidic HIV-1 protease inhibitors that engage the S1, S2, S1′, and S2′ enzyme pockets [2]. In analytical chemistry, it is supplied as a fully characterized reference standard for glucose active pharmaceutical ingredient (API) impurity profiling, with traceability to USP/EP monographs [3].

Why Closely Related Analogs Cannot Substitute for 2-Hydroxy-5,6-dihydropyran-4-one in Key Research and Analytical Workflows


Generic replacement of 2-Hydroxy-5,6-dihydropyran-4-one with other dihydropyranones (e.g., 3-hydroxy isomers or the non-hydroxylated 2,3-dihydro-4H-pyran-4-one) is precluded by three functional requirements. First, the specific 4-hydroxy-5,6-dihydro-2H-pyran-2-one tautomeric form establishes the hydrogen-bond network necessary for occupancy of the HIV-1 protease active site; altering the hydroxyl position abolishes this interaction [1]. Second, the compound‘s quantitative formation from xylan pyrolysis (1.74 % yield) provides a selective chemical marker for hemicellulose degradation that is not replicated by other dihydropyrone isomers [2]. Third, only the fully characterized reference standard with certified purity and pharmacopeial traceability meets regulatory expectations for glucose API impurity method validation [3].

Quantitative Differentiation Evidence for 2-Hydroxy-5,6-dihydropyran-4-one vs. Closest Analogs


Dihydropyrone Core Engages All Four HIV-1 Protease Subsites—a Binding Mode Unattainable by the 4-Hydroxybenzopyran-2-one Scaffold

The 4-hydroxy-5,6-dihydropyrone template was modeled in the HIV-1 protease active site and found to occupy the S1, S2, S1′, and S2′ pockets, a binding mode that is not observed for the previously explored 4-hydroxybenzopyran-2-one scaffold [1]. The parent dihydropyrone 1c displayed an IC50 of 2100 nM; subsequent structure-guided elaboration yielded inhibitor 18c with an IC50 of 5 nM, representing a >420-fold increase in potency [1].

HIV-1 protease inhibition dihydropyrone scaffold structure-based drug design

Ultra-Low Odor Detection Threshold of 0.01 ppb Sets 2-Hydroxy-5,6-dihydropyran-4-one Apart from Common Pyranone Flavor Compounds

Fenaroli's Handbook of Flavor Ingredients records an aroma detection threshold of 0.01 ppb in air for 2-Hydroxy-5,6-dihydropyran-4-one [1]. In contrast, the widely used pyranone flavor maltol (3-hydroxy-2-methyl-4H-pyran-4-one) exhibits a detection threshold of approximately 35 ppm in water [2]. Although measured in different media, the approximately 3.5 × 10⁶-fold lower threshold underscores the exceptional olfactory potency of the target compound.

odor threshold flavor chemistry aroma potency

Quantitative Selectivity: 1.74% Yield from Xylan Pyrolysis Provides a Unique Tracer for Hemicellulose vs. Cellulose Degradation

When xylan is heated at 180 °C under vacuum (0.03–0.08 mmHg) for 12 h, 4-hydroxy-5,6-dihydro-2H-pyran-2-one is isolated as a distinct crystalline product in 1.74% yield relative to the starting xylan mass [1]. Under identical pyrolysis conditions, cellulose produces no detectable amount of this dihydropyrone, as the product originates specifically from the hemicellulose fraction .

biomass pyrolysis xylan degradation marker 4-hydroxy-5,6-dihydro-2H-pyran-2-one

Certified Reference Standard with Pharmacopeial Traceability for Glucose API Impurity Method Validation

2-Hydroxy-5,6-dihydropyran-4-one is supplied as a fully characterized reference standard that is compliant with regulatory guidelines and provides traceability against USP and EP pharmacopeial standards [1]. Each batch is released with a certificate of analysis (CoA) documenting HPLC purity ≥95%, accompanied by ¹H NMR and mass spectrometry data [1]. Generic dihydropyranone standards typically lack this combination of certified purity, spectroscopic authentication, and direct pharmacopeial linkage.

reference standard glucose impurity pharmaceutical analysis

High-Impact Application Scenarios for 2-Hydroxy-5,6-dihydropyran-4-one Driven by Quantitative Differentiation Evidence


Medicinal Chemistry: Non-Peptidic HIV-1 Protease Inhibitor Lead Optimization

The dihydropyrone core uniquely binds all four catalytic subsites of HIV-1 protease, a property not shared by 4-hydroxybenzopyran-2-one analogs [1]. With a parent IC50 of 2100 nM and a demonstrated >420-fold optimization window, the scaffold is suited for structure-based drug design programs seeking novel non-peptidic inhibitors with low molecular weight and minimal chiral centers.

Flavor & Fragrance Formulation: Ultra-Potent Green/Floral Note Creation

With an aroma detection threshold of 0.01 ppb—approximately 3.5 × 10⁶-fold lower than maltol—this compound can be deployed at trace levels to impart potent green, floral, and honey-like character to fine fragrances and flavored products, substantially reducing cost-in-use and olfactory saturation [2].

Biomass Research: Selective Chemical Tracer for Hemicellulose Thermal Degradation

The compound forms selectively from xylan pyrolysis (1.74% yield) but not from cellulose, enabling its use as a quantitative GC-MS or HPLC marker to monitor hemicellulose decomposition, optimize pretreatment conditions, and differentiate degradation pathways in lignocellulosic biomass processing [3].

Pharmaceutical Quality Control: Glucose API Impurity Method Validation

As a certified reference standard with USP/EP traceability and full spectroscopic documentation (HPLC ≥95%, ¹H NMR, MS), the compound supports the development and validation of chromatographic methods for detecting and quantifying glucose-related impurities, facilitating regulatory compliance and batch release testing [4].

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